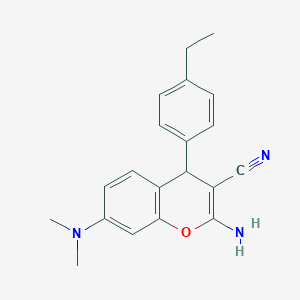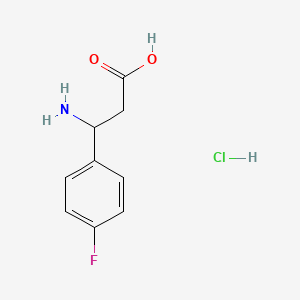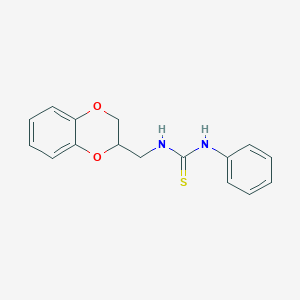![molecular formula C26H26N2O4S B5009521 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5009521.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide, also known as NSC 130813, is a synthetic compound that has been studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 exerts its effects through the inhibition of several key signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JNK pathway. In addition, this compound 130813 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound 130813 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. In addition, this compound 130813 has been found to increase glucose uptake and enhance insulin sensitivity, suggesting a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 has several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, this compound 130813 may have limitations in terms of its solubility and bioavailability, which could affect its efficacy in vivo.
Zukünftige Richtungen
Future research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 could focus on several directions, including the development of more potent and selective analogs, the optimization of dosing and administration regimens, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. In addition, further studies could investigate the role of this compound 130813 in other diseases and explore its potential as a tool for studying cellular metabolism and energy homeostasis.
Synthesemethoden
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine, followed by the condensation of the resulting product with xanthene-9-carboxylic acid. The final product is obtained through recrystallization and purification procedures.
Wissenschaftliche Forschungsanwendungen
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 130813 has been shown to inhibit the growth of tumor cells and induce apoptosis through the activation of caspase-3 and -9. In addition, this compound 130813 has been found to have anti-inflammatory effects by inhibiting the production of nitric oxide and prostaglandin E2. Furthermore, this compound 130813 has been studied for its potential as a neuroprotective agent in models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c29-26(25-21-10-4-6-12-23(21)32-24-13-7-5-11-22(24)25)27-18-14-16-20(17-15-18)33(30,31)28-19-8-2-1-3-9-19/h4-7,10-17,19,25,28H,1-3,8-9H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHWNPMCJCOJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5009445.png)
![4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5009447.png)
![4-acetyl-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5009455.png)

![2-(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5009467.png)
![N-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5009482.png)
![4-isopropyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5009497.png)
![N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5009506.png)
![N-propyl-2-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5009511.png)
![3-[(carboxymethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5009518.png)
![2-iodo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5009530.png)


![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B5009540.png)